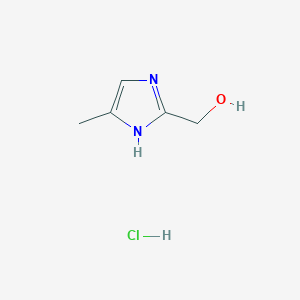

(5-methyl-1H-imidazol-2-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

(5-methyl-1H-imidazol-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4-2-6-5(3-8)7-4;/h2,8H,3H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZYEZURMKHXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1923088-49-6 | |

| Record name | (4-methyl-1H-imidazol-2-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct N-Alkylation of Imidazole with Formaldehyde Derivatives

Method Overview:

One of the classical approaches involves the N-alkylation of imidazole with formaldehyde or its derivatives to introduce the hydroxymethyl group at the 2-position. This method is favored for its simplicity and high yield.

- Reactants: Imidazole, formaldehyde (or paraformaldehyde), and a suitable acid or base catalyst.

- Reaction Conditions:

- Typically conducted under mild conditions (room temperature to 60°C).

- Acidic or basic catalysts such as acetic acid or sodium hydroxide facilitate the reaction.

- Reaction Pathway:

- The nucleophilic nitrogen of imidazole attacks the electrophilic formaldehyde, forming a methylol intermediate.

- Subsequent protonation and stabilization lead to the formation of the hydroxymethyl derivative.

- High selectivity for the 2-position.

- Mild reaction conditions.

- Potential formation of side products if excess formaldehyde is used.

Preparation via 2-Formylimidazole Intermediate

Method Overview:

This approach involves synthesizing 2-formylimidazole as an intermediate, which then undergoes reduction to yield the hydroxymethyl derivative.

- Synthesis of 2-Formylimidazole:

- React imidazole with formylating agents such as formic acid derivatives or via Vilsmeier-Haack formylation using POCl₃ and DMF.

- Reduction to Hydroxymethyl Compound:

- The aldehyde group in 2-formylimidazole is reduced using sodium borohydride or catalytic hydrogenation to produce (5-methyl-1H-imidazol-2-yl)methanol .

- Formylation: Conducted at controlled temperatures (0–25°C) to prevent overreaction.

- Reduction: Performed at room temperature or under mild heating with NaBH₄ in alcohol solvents.

- The methyl substitution at the 5-position can be introduced via methylation of the imidazole ring prior to formylation or during subsequent steps.

Hydrochloride Salt Formation

Method Overview:

The free base (5-methyl-1H-imidazol-2-yl)methanol is converted into its hydrochloride salt through acid treatment.

- Dissolve the hydroxymethyl compound in anhydrous or aqueous HCl solution.

- Stir at room temperature or slightly elevated temperatures (around 20–50°C) until salt formation is complete.

- The product is then isolated by filtration or evaporation.

- The salt formation enhances compound stability and solubility, essential for pharmaceutical applications.

Research Findings and Data Tables

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct N-alkylation with formaldehyde | Imidazole, formaldehyde | Room temp to 60°C, acid/base catalysis | 70–85 | Simple, high yield, scalable |

| Synthesis via 2-formylimidazole | Imidazole, formylating agent, NaBH₄ | 0–25°C for formylation; room temp for reduction | 65–78 | Requires multi-step process |

| Hydrochloride salt formation | Hydrochloric acid | Room temperature, aqueous or solvent-based | 90+ | Final step, straightforward |

Research Findings and Innovations

Recent advances have focused on environmentally friendly synthesis routes, such as:

Solvent-Free N-Alkylation:

A novel approach involves conducting the N-alkylation of imidazole with tert-butyl chloroacetate under solvent-free conditions, reducing environmental impact and improving safety. This method yields the tert-butyl ester intermediate, which can be hydrolyzed to the hydroxymethyl derivative.Catalytic Hydrogenation:

Catalytic hydrogenation of vinyl or related intermediates has been employed to selectively introduce methyl groups at the 5-position, followed by hydroxymethylation.Green Chemistry Approaches:

Use of water or other benign solvents in the hydrolysis and salt formation steps, as well as employing solid-supported catalysts, enhances sustainability.

Summary of Key Synthetic Routes

| Route | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Formaldehyde N-alkylation | Simple, high-yield, scalable | Over-alkylation risk | 70–85% |

| 2-Formylimidazole reduction | Precise, allows substitution control | Multi-step, requires purification | 65–78% |

| Solvent-free alkylation with tert-butyl chloroacetate | Environmentally friendly, high purity | Requires careful control of conditions | 75–88% |

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1H-imidazol-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (5-methyl-1H-imidazol-2-yl)carboxylic acid, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, (5-methyl-1H-imidazol-2-yl)methanol hydrochloride serves as a versatile building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

The compound has shown promise in biological applications, particularly for its antimicrobial and antifungal properties:

- Antimicrobial Activity : In studies, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent.

- Antifungal Activity : It exhibited an IC50 value of 12 µg/mL against Candida albicans, outperforming several existing antifungal agents.

Medicine

Research is ongoing to explore the therapeutic potential of this compound for various medical conditions. Its ability to interact with specific molecular targets suggests it may modulate enzyme activities or receptor binding, leading to physiological effects that could be beneficial in treating infections or other diseases .

Case Studies

| Study | Activity | Target Organism | Result |

|---|---|---|---|

| Study 1 | Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |

| Study 2 | Antifungal | Candida albicans | IC50 = 12 µg/mL |

| Study 3 | Antiparasitic | Entamoeba histolytica | Enhanced activity observed |

These studies highlight the compound's efficacy against various pathogens, suggesting its potential role in developing new antimicrobial therapies.

Industrial Applications

In addition to its research applications, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its unique chemical structure allows it to participate in reactions that are valuable for industrial synthesis processes .

Mechanism of Action

The mechanism of action of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent positions and functional groups:

Structural Insights :

- The 5-methyl group in (5-methyl-1H-imidazol-2-yl)methanol HCl enhances steric and electronic effects, critical for binding to GSK-3 .

- Substitution at the 1-position (e.g., methyl or benzyl groups) alters solubility and stability but reduces target specificity .

- Chlorine substitution at the 5-position increases molecular polarity but may reduce bioavailability .

Physicochemical Properties

| Property | (5-Methyl-1H-imidazol-2-yl)methanol HCl | (1-Methyl-1H-imidazol-2-yl)methanol HCl | 1H-Imidazol-2-ylmethanol HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 160.59 | 148.59 | 134.57 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Topological Polar Surface Area | 43.7 Ų | 43.7 Ų | 43.7 Ų |

| LogP (Predicted) | -0.82 | -0.67 | -1.12 |

Biological Activity

(5-Methyl-1H-imidazol-2-yl)methanol hydrochloride is a chemical compound characterized by its imidazole ring and hydroxymethyl group. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H9ClN2O

- Molecular Weight : 148.59 g/mol

- CAS Number : 1923088-49-6

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in pharmacological contexts. Notably, it has shown potential as:

- Antimicrobial Agent : The compound has demonstrated activity against various bacterial and fungal strains.

- Cytoprotective Effects : Studies suggest that it may protect cells from oxidative stress and free radical damage.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could have therapeutic implications.

The mechanism of action of this compound involves its interaction with biological targets such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to various physiological effects. For instance, compounds with imidazole structures often interact with metal ions and can influence enzyme catalysis.

Antimicrobial Activity

A study published in 2023 evaluated the antimicrobial properties of this compound against several pathogens. The compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains.

Cytoprotective Effects

Research investigating the cytoprotective properties revealed that this compound could enhance cell viability under oxidative stress conditions. The compound was tested in vitro using cell lines exposed to hydrogen peroxide, where it significantly reduced cell death compared to untreated controls.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was explored in a study focusing on neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various diseases, including cancer. Results indicated that this compound exhibited inhibitory effects on nSMase2 with an IC50 value indicating moderate potency.

Comparison with Related Compounds

The biological activity of this compound can be compared with other imidazole derivatives. Below is a summary table highlighting key differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (5-Methyl-1H-imidazol-4-yl)methanol hydrochloride | C5H9ClN2O | Different nitrogen positioning on the ring |

| (5-Chloro-1-methyl-1H-imidazol-2-yl)methanol | C5H9ClN2O | Chlorinated variant affecting reactivity |

| (5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride | C5H11Cl2N3 | Amino group instead of hydroxymethyl group |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (5-methyl-1H-imidazol-2-yl)methanol hydrochloride, and what reaction conditions optimize yield?

- Methodology : A common approach involves cyclization reactions using precursors like amido-nitriles under nickel catalysis, followed by proto-demetallation and dehydrative cyclization . For imidazole derivatives, refluxing with acetic acid (e.g., 2–5 hours at controlled temperatures) is effective for Schiff base formation, as seen in analogous syntheses .

- Optimization : Yield improvements are achieved by adjusting reaction time, temperature, and stoichiometry. For example, glacial acetic acid as a catalyst in methanol under reflux conditions yielded ~61% purity in similar imidazole syntheses .

Q. How can solubility and stability of this compound be characterized for in vitro studies?

- Solubility : The compound exhibits limited water solubility (<1 mg/mL) but dissolves well in DMSO (93 mg/mL) and ethanol (2 mg/mL). Pre-dissolution in DMSO is recommended for stock solutions (e.g., 10 mM) .

- Stability : Store below 4°C in airtight, light-protected containers. Hydrochloride salts of imidazoles are generally hygroscopic; desiccants and inert atmospheres are advised during handling .

Q. What spectroscopic and chromatographic methods are suitable for purity assessment?

- NMR : ¹H NMR in DMSO-d6 resolves imidazole proton signals between δ 6.35–8.69 ppm, as validated for structurally related compounds .

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients. Monitor at 254 nm for imidazole UV absorption .

Advanced Research Questions

Q. How does the electronic structure of the 5-methylimidazole moiety influence its reactivity in metal coordination or catalysis?

- Mechanistic Insight : The imidazole ring acts as a π-donor ligand, with the methyl group at C5 modulating electron density. Computational studies (e.g., DFT) reveal that substitution at C5 enhances stability in metal complexes, as observed in analogous Schiff base ligands .

- Experimental Validation : X-ray crystallography (using SHELX or ORTEP ) confirms bond lengths and angles in coordination complexes, critical for rationalizing catalytic activity.

Q. What strategies resolve contradictions in reported biological activities of imidazole derivatives, such as antimicrobial vs. cytotoxic effects?

- Data Analysis : Cross-validate assays (e.g., MIC vs. MTT) to distinguish target-specific activity from nonspecific cytotoxicity. For example, CHIR-99021 HCl (a related GSK-3 inhibitor) shows cell-type-dependent effects, necessitating dose-response curves and pathway-specific inhibitors as controls .

- Meta-Analysis : Compare results across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to isolate structural determinants of bioactivity .

Q. How can computational tools predict synthetic pathways for novel derivatives of this compound?

- Retrosynthesis : AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys to propose one-step routes. For example, nickel-catalyzed nitrile addition is prioritized for scalability and functional group tolerance .

- Feasibility Scoring : Parameters include precursor availability (≥90% commercial), reaction plausibility (>0.5), and yield predictions (>60%) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in a laboratory setting?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washing to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.